Ethyl 5-ethoxypicolinate

Description

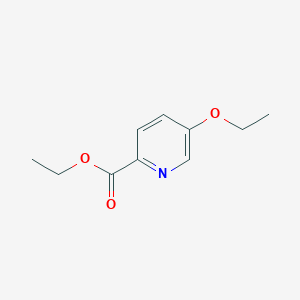

Ethyl 5-ethoxypicolinate is a picolinic acid derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 5-position of the pyridine ring and an ester group (-COOEt) at the 2-position. Picolinate esters are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as intermediates. Below, we compare this compound with five structurally related compounds, leveraging data from safety sheets, research papers, and product catalogs.

Properties

IUPAC Name |

ethyl 5-ethoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-8-5-6-9(11-7-8)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURVKDSNNLEJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737848 | |

| Record name | Ethyl 5-ethoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312903-94-8 | |

| Record name | Ethyl 5-ethoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethoxypicolinate can be synthesized through the esterification of 5-ethoxypicolinic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxypicolinate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 5-ethoxypicolinic acid and ethanol.

Reduction: Reduction with lithium aluminum hydride can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 5-ethoxypicolinic acid and ethanol.

Reduction: 5-ethoxypicolinyl alcohol.

Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-ethoxypicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-ethoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active picolinic acid, which can then participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-cyanopicolinate (CAS 41051-03-0)

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 176.17 g/mol

- Substituents: Cyano (-CN) at 5-position, ester (-COOEt) at 2-position.

- Hazards : Harmful if swallowed (H302) and causes serious eye irritation (H319) .

- Stability : Stable under recommended storage conditions .

- However, it introduces higher toxicity risks .

Ethyl 4-methyl-5-nitropicolinate (CAS 868551-26-2)

- Molecular Formula : C₉H₁₀N₂O₄

- Molecular Weight : 210.19 g/mol

- Substituents: Methyl (-CH₃) at 4-position, nitro (-NO₂) at 5-position.

- Storage : Requires refrigeration (2–8°C), indicating thermal instability .

- Applications : Research use only; nitro groups are common in explosives and pharmaceuticals.

- Key Differences : The nitro group is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to ethoxy. This may limit its use in reactions requiring aromatic electrophilic substitution .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Structural Features : Complex alkyne backbone with diphenyl and ethoxycarbonyloxy substituents.

- Synthesis : Derived from homopropargyl alcohols via propargylation, as reported in crystallography studies .

- Applications : Likely used in advanced organic synthesis (e.g., cycloadditions) due to its triple bond and bulky substituents.

- Key Differences : The extended alkyne structure and diphenyl groups introduce steric hindrance, making this compound less reactive in simple esterifications compared to Ethyl 5-ethoxypicolinate .

Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate (CAS 1361675-38-8)

- Molecular Formula: C₁₅H₁₃Cl₂NO₃

- Molecular Weight : 326.17 g/mol

- Substituents : Dichlorophenyl and methoxy (-OCH₃) groups.

- Key Differences : Chlorine atoms increase toxicity and environmental persistence. The methoxy group at the 6-position may sterically hinder reactions at the 5-position, unlike the ethoxy group in this compound .

Ethyl 5-amino-3-methoxypicolinate (CAS 872355-72-1)

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- Substituents: Amino (-NH₂) at 5-position, methoxy (-OCH₃) at 3-position.

- Storage: Stable at room temperature, unlike nitro or cyano derivatives .

- Applications: Amino groups facilitate participation in condensation reactions (e.g., amide bond formation).

- Key Differences: The amino group enhances nucleophilicity, making this compound more reactive than this compound in acidic or coupling reactions .

Data Table: Comparative Analysis

*Estimated properties for this compound based on structural analogs.

Key Research Findings

- Substituent Effects: Electron-withdrawing groups (e.g., -CN, -NO₂) increase reactivity but raise toxicity concerns, whereas electron-donating groups (e.g., -OEt, -NH₂) enhance stability and biocompatibility .

- Steric and Electronic Factors : Bulky substituents (e.g., diphenyl groups) reduce reaction rates in simple transformations but enable specialized applications in catalysis or materials science .

- Storage and Handling: Nitro and cyano derivatives require stringent storage conditions, while ethoxy and amino analogs exhibit better stability .

Biological Activity

Ethyl 5-ethoxypicolinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₃N₁O₂

Molecular Weight : 195.23 g/mol

Structure : this compound features a pyridine ring, which is crucial for its biological activity. The ethoxy group contributes to its solubility and bioavailability.

This compound exerts its biological effects through several mechanisms:

- Antimicrobial Activity : It demonstrates significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antioxidant Properties : It scavenges reactive oxygen species (ROS), mitigating oxidative stress in biological systems.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. Below is a summary of key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Moderate |

The compound's effectiveness against E. coli suggests potential applications in treating urinary tract infections and other bacterial infections.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro studies indicate that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. A study demonstrated that treatment with this compound led to a significant decrease in inflammatory markers compared to untreated controls.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound maintained activity against strains resistant to conventional antibiotics, highlighting its potential as an alternative therapeutic agent. -

Case Study on Inflammation Reduction :

In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in paw edema and inflammatory cytokine levels, suggesting its utility in managing inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics due to its ethoxy group. Studies suggest that it has a favorable half-life, allowing for sustained biological activity over time.

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for Ethyl 5-ethoxypicolinate?

A robust synthesis protocol should include:

- Reagent purity and stoichiometry : Ensure precise measurement of reactants (e.g., picolinic acid derivatives, ethanol) to minimize side reactions .

- Reaction conditions : Optimize temperature, solvent (e.g., anhydrous ethanol), and catalyst (e.g., sulfuric acid) to maximize yield .

- Characterization : Use NMR (¹H/¹³C), IR spectroscopy, and HPLC to confirm structure and purity. For novel compounds, provide full spectral data and elemental analysis .

- Replication : Document procedures in sufficient detail to enable independent replication, with supplementary materials for extended datasets .

Example Table: Synthesis Optimization Parameters

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 60–100 | 80 | 78 |

| Reaction Time (h) | 4–12 | 8 | 82 |

| Solvent | Ethanol, THF, DMF | Anhydrous Ethanol | 85 |

Q. How should researchers address discrepancies in spectroscopic data during compound characterization?

- Cross-validation : Compare NMR/IR data with literature values for analogous compounds. If contradictions arise, re-examine sample purity or consider alternative structural isomers .

- Error analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and environmental factors (e.g., moisture in solvent) .

- Collaborative verification : Share raw data with peers or use computational tools (e.g., DFT simulations) to predict spectra .

Advanced Research Questions

Q. What methodologies are recommended for investigating the mechanistic pathways of this compound in catalytic reactions?

- Kinetic studies : Monitor reaction progress via GC-MS or in-situ FTIR to identify intermediates. Use rate equations to propose mechanisms (e.g., SN2 vs. radical pathways) .

- Isotopic labeling : Introduce ¹⁸O or deuterated ethanol to track oxygen or hydrogen transfer .

- Computational modeling : Apply DFT calculations (e.g., Gaussian software) to map energy profiles and transition states .

Example Table: Mechanistic Probes

| Probe Method | Observable | Insight Generated |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Reduced rate with D₂O | Indicates proton transfer in rate-determining step |

| Hammett Plot | Linear correlation (ρ = +1.2) | Suggests electron-deficient transition state |

Q. How can researchers resolve contradictions between theoretical predictions and experimental results for this compound’s reactivity?

- Hypothesis refinement : Re-examine assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation) .

- Controlled experiments : Systematically vary parameters (e.g., pH, counterion effects) to isolate variables causing discrepancies .

- Meta-analysis : Compare findings with prior studies on structurally similar esters to identify trends or outliers .

Methodological and Ethical Considerations

Q. What strategies ensure ethical rigor in studies involving this compound’s biological activity?

- PICOT framework : Structure research questions to define Population, Intervention, Comparison, Outcome, and Timeframe (e.g., "Does this compound inhibit enzyme X in E. coli cultures compared to analog Y over 24h?") .

- Data integrity : Use blinded analyses and independent replication to minimize bias .

- Regulatory compliance : Adhere to institutional review boards (IRBs) for in vitro/in vivo studies, including toxicity reporting .

Q. How should researchers integrate conflicting literature findings into a cohesive review of this compound’s properties?

- Critical synthesis : Tabulate inconsistencies in synthesis yields, spectral data, or bioactivity, and evaluate methodological differences (e.g., purification techniques) .

- Weight-of-evidence approach : Prioritize studies with rigorous controls, replication, and open-data policies .

- Gap identification : Highlight understudied areas (e.g., long-term stability, enantiomeric purity) to guide future work .

Data Presentation and Publication Guidelines

Q. What are the best practices for presenting complex datasets on this compound in academic papers?

- Selective inclusion : Include only data critical to the research question in the main text; relegate raw data (e.g., NMR spectra, chromatograms) to supplementary materials .

- Visual clarity : Use standardized formats for tables/figures (e.g., ACS Style Guide) with error bars and statistical annotations .

- Reproducibility : Provide step-by-step protocols for key experiments, including instrument calibration details .

Q. How can researchers avoid common pitfalls in formulating research questions about this compound?

- Avoid overbreadth : Narrow questions like "How does this compound react?" to specifics (e.g., "What is the effect of solvent polarity on its nucleophilic acyl substitution?") .

- Incorporate PICOT elements : Define measurable outcomes (e.g., reaction yield, enantiomeric excess) and contextualize within existing literature .

- Preemptively address limitations : Acknowledge potential confounding factors (e.g., trace moisture in solvents) in the experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.